molecular formula C7H8ClF3N2 B1325058 4-(Trifluoromethyl)phenylhydrazine Hydrochloride CAS No. 2923-56-0

4-(Trifluoromethyl)phenylhydrazine Hydrochloride

Cat. No.: B1325058
CAS No.: 2923-56-0
M. Wt: 212.6 g/mol
InChI Key: WCAGNYIHAYOPSE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylhydrazine Hydrochloride is an organic compound with the molecular formula C7H8ClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a trifluoromethyl group at the para position. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

4-(Trifluoromethyl)phenylhydrazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

4-(Trifluoromethyl)phenylhydrazine Hydrochloride is considered hazardous. It may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment when handling this chemical .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)phenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide . It interacts with various enzymes, proteins, and other biomolecules, acting as a phenylhydrazine-based reductant containing fluorine atoms. These interactions often involve the formation of hydrazones and oximes, which are crucial in organic synthesis . The compound’s ability to participate in these reactions highlights its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can impact cell function by altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of hydrazones and oximes . These reactions typically occur with aldehydes and ketones, where the nitrogen atom in the hydrazine group acts as a nucleophile, forming a stable adduct. This process is often irreversible, leading to significant changes in the chemical properties of the reactants . The compound’s ability to reduce graphene oxide further underscores its role as a potent reductant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at temperatures between 2-8°C The stability and degradation of the compound over time can influence its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reductant in biochemical reactions. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential systemic toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a reductant. It interacts with enzymes and cofactors that facilitate the reduction of graphene oxide and the formation of hydrazones and oximes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing its use in biochemical applications and minimizing potential adverse effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, making it crucial to study its localization patterns to understand its biochemical roles fully.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)phenylhydrazine Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Phenylhydrazine Hydrochloride
  • 4-Fluorophenylhydrazine Hydrochloride
  • 4-Methoxyphenylhydrazine Hydrochloride
  • 4-Chlorophenylhydrazine Hydrochloride

Uniqueness

4-(Trifluoromethyl)phenylhydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications where fluorine atoms are desired for their electronic and steric effects.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGNYIHAYOPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640488
Record name [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-56-0
Record name [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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